

A Deep Dive into the Spectroscopic Characterization of Citronellyl Acetate

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Compound of Interest

Compound Name: *Citronellyl Acetate*

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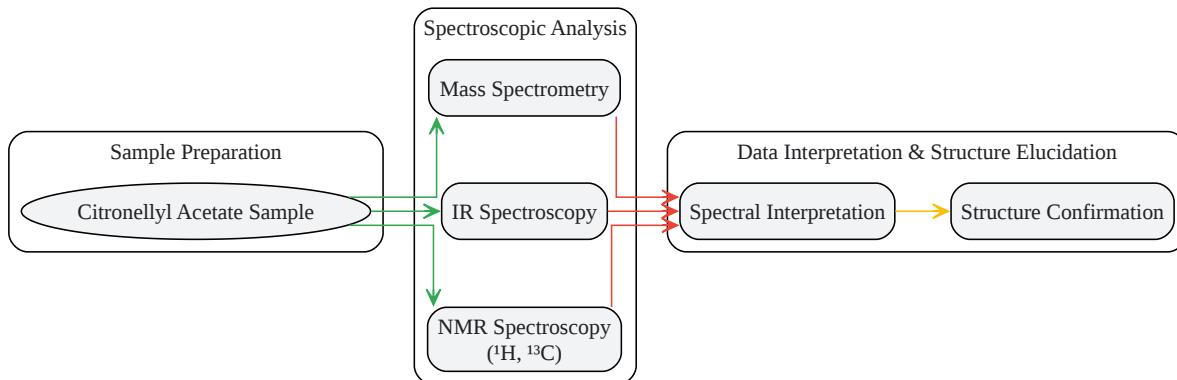
Citronellyl acetate, a monoterpenoid ester, is a key component in the fragrance and flavor industries, prized for its fresh, rosy, and fruity aroma.[1][2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical structure is paramount. This guide provides a comprehensive analysis of the spectroscopic data of **citronellyl acetate**, offering insights into its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Molecular Blueprint: An Overview of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the elucidation of molecular structures by observing the interaction of molecules with electromagnetic radiation. For a molecule like **citronellyl acetate** ($C_{12}H_{22}O_2$), with a molecular weight of approximately 198.30 g/mol, these methods provide a detailed "fingerprint," confirming its identity and purity.[5][6][7]

The IUPAC name for **citronellyl acetate** is 3,7-dimethyloct-6-enyl acetate.[5] This structure contains several key features that are readily identifiable by spectroscopic methods: an acetate ester group, a carbon-carbon double bond, and several methyl and methylene groups.

The general workflow for the spectroscopic analysis of **citronellyl acetate** is outlined below:



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Caption: Workflow for the Spectroscopic Analysis of **Citronellyl Acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

Experimental Protocol: A General Approach

- Sample Preparation: A small amount of **citronellyl acetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ^1H NMR, data is typically acquired at frequencies ranging from 90 to 900 MHz.^{[8][9]} For ^{13}C NMR, frequencies are typically in the range of 25 to 225 MHz.^{[5][10][11]}

- Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR, the residual solvent peak (CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the CDCl₃ triplet (at 77.16 ppm) is used.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **citronellyl acetate** provides a wealth of information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data of **Citronellyl Acetate** in CDCl₃

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.10	t	1H	=CH- (C6-H)
~4.08	t	2H	-CH ₂ -O- (C1-H)
~2.04	s	3H	-C(=O)-CH ₃ (C12-H)
~1.95 - 1.10	m	7H	-CH ₂ - (C2, C4, C5), -CH- (C3)
~1.68	s	3H	=C(CH ₃)- (C9-H)
~1.60	s	3H	=C(CH ₃)- (C10-H)
~0.90	d	3H	-CH(CH ₃)- (C8-H)

Data sourced from various public databases.[\[8\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)

Interpretation of the ¹H NMR Spectrum:

- The triplet at approximately 5.10 ppm is characteristic of the vinylic proton on the C6-C7 double bond, coupled to the adjacent methylene protons at C5.
- The triplet around 4.08 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen (C1), indicating coupling with the neighboring methylene group (C2).

- A sharp singlet at 2.04 ppm with an integration of 3H is a classic signature of the methyl protons of the acetate group.
- The complex multiplet between 1.95 and 1.10 ppm arises from the overlapping signals of the methylene and methine protons in the aliphatic chain.
- The two singlets at approximately 1.68 and 1.60 ppm are assigned to the two methyl groups attached to the double bond (C9 and C10). Their distinct chemical shifts suggest they are in different chemical environments.
- The doublet at around 0.90 ppm is characteristic of the methyl group attached to the chiral center at C3, coupled to the single proton on that carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data of **Citronellyl Acetate** in CDCl₃

Chemical Shift (ppm)	Assignment
171.01	C=O (C11)
131.23	=C(CH ₃) ₂ (C7)
124.66	=CH- (C6)
63.00	-CH ₂ -O- (C1)
37.06	-CH ₂ - (C2)
35.55	-CH ₂ - (C4)
29.57	-CH- (C3)
25.70	=C(CH ₃)- (C9)
25.46	-CH ₂ - (C5)
20.93	-C(=O)-CH ₃ (C12)
19.47	-CH(CH ₃)- (C8)
17.64	=C(CH ₃)- (C10)

Data sourced from PubChem.[\[5\]](#)

Interpretation of the ¹³C NMR Spectrum:

- The signal at 171.01 ppm is characteristic of the carbonyl carbon of the ester group.
- The two signals in the olefinic region, at 131.23 ppm and 124.66 ppm, correspond to the two carbons of the double bond (C7 and C6, respectively).
- The signal at 63.00 ppm is assigned to the carbon atom bonded to the ester oxygen (C1).
- The remaining signals in the aliphatic region correspond to the various methylene, methine, and methyl carbons in the molecule, consistent with the structure of **citronellyl acetate**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: A General Approach

- Sample Preparation: For a liquid sample like **citronellyl acetate**, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the amount of light absorbed at each frequency.
- Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Table 3: Key IR Absorption Bands for **Citronellyl Acetate**

Wavenumber (cm^{-1})	Intensity	Functional Group
~2960-2850	Strong	C-H (alkane) stretching
~1740	Strong	C=O (ester) stretching
~1670	Medium	C=C (alkene) stretching
~1240	Strong	C-O (ester) stretching

Data sourced from various public databases.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Interpretation of the IR Spectrum:

- The strong, sharp absorption band around 1740 cm^{-1} is a definitive indication of the carbonyl (C=O) stretching vibration of the ester functional group.

- The strong absorptions in the 2960-2850 cm^{-1} region are due to the C-H stretching vibrations of the numerous sp^3 -hybridized carbons in the molecule.
- The medium intensity band around 1670 cm^{-1} is characteristic of the C=C stretching vibration of the alkene group.
- The strong band at approximately 1240 cm^{-1} is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A General Approach

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The vaporized molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($\text{M}^+\bullet$).
- Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Table 4: Key Mass Spectral Data for **Citronellyl Acetate**

m/z	Relative Intensity	Interpretation
198	Low	Molecular ion $[M]^{+}\bullet$
138	Moderate	$[M - \text{CH}_3\text{COOH}]^{+}\bullet$
123	High	$[M - \text{CH}_3\text{COOH} - \text{CH}_3]^{+}\bullet$
95	High	Further fragmentation
81	High	Further fragmentation
69	Very High	Isoprenyl fragment
43	High	$[\text{CH}_3\text{CO}]^{+}$ (acetyl cation)

Data sourced from various public databases.[\[5\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Interpretation of the Mass Spectrum:

- The molecular ion peak at m/z 198 confirms the molecular weight of **citronellyl acetate**.
- A common fragmentation pathway for esters is the loss of the acyl group or the alkoxy group. The peak at m/z 43 corresponds to the acetyl cation $[\text{CH}_3\text{CO}]^{+}$.
- A significant peak is often observed at m/z 138, corresponding to the loss of acetic acid (60 Da) from the molecular ion via a McLafferty rearrangement.
- Further fragmentation of the $[M - \text{CH}_3\text{COOH}]^{+}\bullet$ ion by loss of a methyl group (15 Da) leads to the peak at m/z 123.
- The base peak (most intense peak) is often at m/z 69, which can be attributed to the stable isoprenyl cation formed through cleavage and rearrangement of the carbon chain.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **citronellyl acetate**. ^1H and ^{13}C NMR spectroscopy reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester and alkene), and mass spectrometry determines the molecular weight and

provides valuable information about the molecule's fragmentation patterns. This multi-faceted spectroscopic approach is fundamental for ensuring the identity, purity, and quality of this important fragrance and flavor compound in research and industrial applications.

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